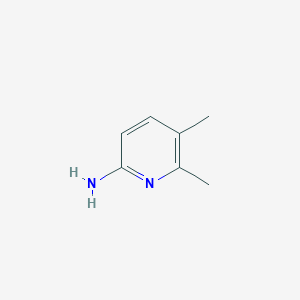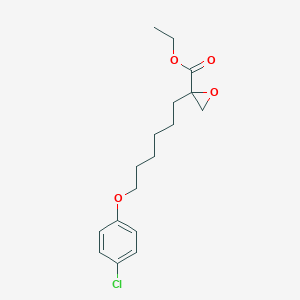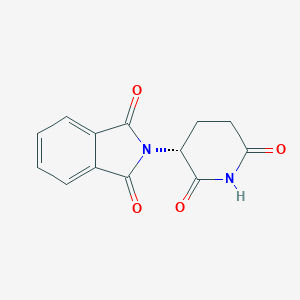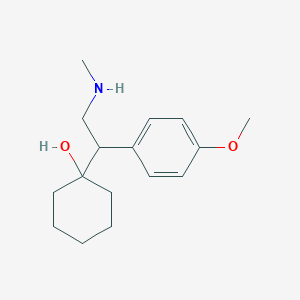
N-Desmetilvenlafaxina
Descripción general
Descripción
N-Desmethylvenlafaxine, also known as O-desmethylvenlafaxine, is a major active metabolite of the antidepressant drug venlafaxine. It belongs to the class of serotonin-norepinephrine reuptake inhibitors and is primarily used in the treatment of major depressive disorder. This compound plays a crucial role in the pharmacological activity of venlafaxine by inhibiting the reuptake of serotonin and norepinephrine, thereby enhancing their levels in the brain .
Aplicaciones Científicas De Investigación
N-Desmethylvenlafaxine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of venlafaxine and its metabolites.
Biology: Studied for its effects on neurotransmitter levels and its role in the treatment of depression.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in clinical settings.
Industry: Employed in the development of new antidepressant formulations and in the study of drug metabolism
Mecanismo De Acción
Target of Action
N-Desmethylvenlafaxine, also known as O-desmethylvenlafaxine (ODV), is the major active metabolite of venlafaxine . It primarily targets the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, two key neurotransmitters .
Mode of Action
The exact mechanism of the antidepressant action of N-Desmethylvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . Particularly, N-Desmethylvenlafaxine has been found to inhibit the reuptake of serotonin and norepinephrine .
Biochemical Pathways
N-Desmethylvenlafaxine is the result of CYP2D6-mediated demethylation of venlafaxine . It can also undergo N-demethylation mediated by CYP2C9, CYP2C19, and CYP3A4 to form N-desmethylvenlafaxine, but this is a minor metabolic pathway . The metabolites of N-Desmethylvenlafaxine are further metabolized by CYP2C19, CYP2D6, and/or UGT .
Pharmacokinetics
N-Desmethylvenlafaxine is the major active metabolite of venlafaxine . The pharmacokinetics of venlafaxine and its metabolites are complex and can be influenced by factors such as dosage and individual metabolic differences . The major difference between venlafaxine and N-Desmethylvenlafaxine is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while N-Desmethylvenlafaxine is conjugated by UGT; therefore, N-Desmethylvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .
Result of Action
The primary result of N-Desmethylvenlafaxine’s action is the alleviation of symptoms associated with major depressive disorder (MDD) in adults . By inhibiting the reuptake of serotonin and norepinephrine, it helps to regulate mood and alleviate depressive symptoms . It has also been used off-label to treat hot flashes in menopausal women .
Action Environment
The action of N-Desmethylvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in the enzymes that metabolize venlafaxine can lead to considerable variations in plasma concentrations across different phenotypes . This divergence in phenotypic responses leads to notable differences in both the efficacy and tolerance of the drug . Therefore, in clinical practice, the impact of genotyping on the in vivo disposition process of N-Desmethylvenlafaxine should be considered to ensure the safety and efficacy of treatment .
Análisis Bioquímico
Biochemical Properties
N-Desmethylvenlafaxine is formed from venlafaxine primarily through the action of CYP2C19, a member of the cytochrome P450 family of enzymes . This metabolite is less pharmacologically active than the parent compound . The formation of N-Desmethylvenlafaxine represents a minor metabolic pathway for venlafaxine, with the majority of the drug being metabolized to O-desmethylvenlafaxine .
Cellular Effects
The cellular effects of N-Desmethylvenlafaxine are not as well-studied as those of its parent compound, venlafaxine. This increases the concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to the antidepressant effects of the drug .
Temporal Effects in Laboratory Settings
Studies on venlafaxine have shown that the drug and its metabolites have a half-life of approximately 11 hours . This suggests that N-Desmethylvenlafaxine may also have a similar half-life.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of N-Desmethylvenlafaxine in animal models. A preclinical pharmacokinetic study on extended-release solid oral dosage forms of venlafaxine in New Zealand White rabbits demonstrated the reliability of quantitating venlafaxine and its equipotent metabolite O-desmethylvenlafaxine in rabbit plasma .
Metabolic Pathways
N-Desmethylvenlafaxine is primarily formed from venlafaxine through the action of the CYP2C19 enzyme . This metabolite is less pharmacologically active than the parent compound . The formation of N-Desmethylvenlafaxine represents a minor metabolic pathway for venlafaxine, with the majority of the drug being metabolized to O-desmethylvenlafaxine .
Transport and Distribution
Venlafaxine and its active metabolite O-desmethylvenlafaxine are known to be widely distributed in the body .
Subcellular Localization
Given that it is a metabolite of venlafaxine, it is likely to be found in the liver where venlafaxine is metabolized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylvenlafaxine typically involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including:
Oxidative Demethylation: This method involves the use of oxidizing agents such as hydrogen peroxide or peracids to remove the methyl group from venlafaxine.
Reductive Demethylation: This approach uses reducing agents like lithium aluminum hydride to achieve demethylation.
Industrial Production Methods: In industrial settings, the production of N-Desmethylvenlafaxine is often carried out through a multi-step process that includes:
Benzyl Protection: Protecting the phenolic hydroxyl group of venlafaxine.
Cyclohexanone Condensation: Condensing with cyclohexanone to form the desired intermediate.
Deprotection: Removing the benzyl group to yield N-Desmethylvenlafaxine.
Análisis De Reacciones Químicas
Types of Reactions: N-Desmethylvenlafaxine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert N-Desmethylvenlafaxine into its corresponding N-oxide derivative.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.
Substitution: N-Desmethylvenlafaxine can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
N-oxide derivatives: Formed through oxidation.
Secondary amines: Resulting from reduction reactions.
Substituted derivatives: Produced via nucleophilic substitution
Comparación Con Compuestos Similares
N-Desmethylvenlafaxine is often compared with other serotonin-norepinephrine reuptake inhibitors, such as:
Venlafaxine: The parent compound, which undergoes metabolism to form N-Desmethylvenlafaxine. Venlafaxine requires metabolic activation, whereas N-Desmethylvenlafaxine is already active.
Desvenlafaxine: Another active metabolite of venlafaxine, which is structurally similar but has different pharmacokinetic properties.
Duloxetine: Another serotonin-norepinephrine reuptake inhibitor with a different chemical structure and pharmacological profile.
Uniqueness: N-Desmethylvenlafaxine is unique in its specific inhibition of serotonin and norepinephrine reuptake without significant interaction with other neurotransmitter systems. This selective action contributes to its efficacy and safety profile in the treatment of depression .
Propiedades
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFOJAJJMUXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881050 | |
| Record name | N-Desmethyl Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149289-30-5 | |
| Record name | N-Desmethylvenlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149289-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethylvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Desmethylvenlafaxine and how is it formed?
A1: N-Desmethylvenlafaxine (NDV) is a metabolite of the antidepressant drug venlafaxine. It is formed primarily through the action of the cytochrome P450 (CYP) enzyme CYP3A4 on venlafaxine. [, , , , , ]
Q2: How does the metabolism of venlafaxine differ between individuals?
A2: The metabolism of venlafaxine, and therefore the production of NDV, varies significantly between individuals due to genetic polymorphism of CYP enzymes, particularly CYP2D6. Individuals with reduced CYP2D6 activity may have higher levels of NDV. [, , , , ]
Q3: Can other medications impact venlafaxine metabolism and NDV levels?
A3: Yes, co-administration of drugs that inhibit CYP2D6, such as bupropion or certain proton pump inhibitors (PPIs) like omeprazole, can lead to increased NDV levels by shifting venlafaxine metabolism away from O-desmethylvenlafaxine production. [, , ]
Q4: Is there a way to monitor venlafaxine metabolism and adjust dosage accordingly?
A4: Therapeutic drug monitoring (TDM) can be used to measure serum concentrations of venlafaxine, ODV, and NDV. This information, along with clinical observation, can help guide dosage adjustments for optimal treatment. [, ]
Q5: How do the levels of venlafaxine metabolites differ in specific populations?
A5: Studies suggest that elderly patients and women might have different metabolic profiles for venlafaxine. Elderly patients tend to have higher concentrations of venlafaxine and ODV, while women exhibit higher concentrations of NDV and DDV. []
Q6: Does N-Desmethylvenlafaxine have the same pharmacological activity as venlafaxine?
A6: While both venlafaxine and its major metabolite, O-desmethylvenlafaxine (ODV), act as serotonin and norepinephrine reuptake inhibitors, NDV has a lower affinity for these receptor sites and is considered less pharmacologically active. []
Q7: Are there specific analytical methods used to study venlafaxine and its metabolites?
A7: Yes, various analytical techniques are employed to quantify venlafaxine, ODV, and NDV in biological samples. These include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). [, , , , , , ]
Q8: Has the enantioselective pharmacokinetics of venlafaxine been investigated?
A8: Yes, research has shown that venlafaxine exhibits enantioselective pharmacokinetics, meaning its two enantiomers (R- and S-venlafaxine) are metabolized and eliminated differently. This has implications for the pharmacological activity and potential side effects of the drug. [, , ]
Q9: How are molecularly imprinted polymers used in the analysis of venlafaxine and its metabolites?
A9: Molecularly imprinted polymers (MIPs) offer a selective solid-phase extraction technique for analyzing venlafaxine, ODV, and NDV in plasma samples. This method improves the accuracy and efficiency of quantifying these compounds in biological matrices. []
Q10: Can external factors like smoking or diseases affect venlafaxine metabolism?
A10: Research suggests that smoking might influence venlafaxine metabolism, leading to lower levels of ODV and DDV. Additionally, chronic inflammatory diseases like psoriasis could potentially impact the pharmacokinetics of venlafaxine enantiomers and their metabolites. [, ]
Q11: Has the presence of venlafaxine and its metabolites been detected in environmental samples?
A11: Studies have reported the occurrence of venlafaxine residues and its metabolites, including NDV, in environmental matrices like marine mussels, highlighting the importance of monitoring pharmaceutical contamination in aquatic ecosystems. [, ]
Q12: Can Chinese herbal remedies influence venlafaxine pharmacokinetics?
A12: Research indicates that co-administration of Chinese herb Danzhi Xiaoyao pills can alter the pharmacokinetics of venlafaxine in beagles, leading to decreased venlafaxine exposure and increased levels of ODV and NDV. This highlights the need to consider potential herb-drug interactions in clinical settings. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

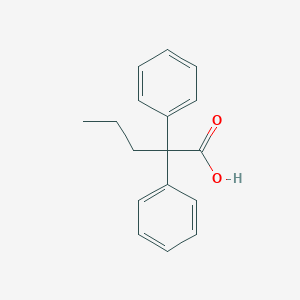
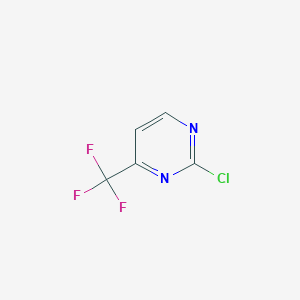
![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)


